molecular formula C25H21ClN2O6 B11367435 6-chloro-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11367435
M. Wt: 480.9 g/mol
InChI Key: JHIKBUNSEKLDIT-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridin-2-yl Group: This step may involve a nucleophilic substitution reaction.

    Attachment of the 3,4,5-Trimethoxyphenylmethyl Group: This can be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, chromene derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound might be investigated for its therapeutic potential, particularly in the treatment of diseases like cancer, inflammation, and infections.

Industry

In industry, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 6-chloro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4H-Chromene-2-carboxamides: Other derivatives with different substituents.

    Flavonoids: Naturally occurring compounds with a similar core structure.

    Coumarins: Another class of compounds with a related structure.

Uniqueness

The uniqueness of 6-chloro-4-oxo-N-(pyridin-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]-4H-chromene-2-carboxamide lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H21ClN2O6

Molecular Weight

480.9 g/mol

IUPAC Name

6-chloro-4-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C25H21ClN2O6/c1-31-20-10-15(11-21(32-2)24(20)33-3)14-28(23-6-4-5-9-27-23)25(30)22-13-18(29)17-12-16(26)7-8-19(17)34-22/h4-13H,14H2,1-3H3

InChI Key

JHIKBUNSEKLDIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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